Thermal Stability in Energetic Salts: AlF₆³⁻ Yields the Lowest Decomposition Activation Enthalpy Among Nine Fluoroanions
In a systematic DFT study of N₅⁺M⁻ energetic salts, the thermal decomposition activation enthalpy (ΔH≠) for N₅AlF₆ was determined to be only 8.5 kcal/mol, the lowest among all nine fluoroanion counterions tested [1]. This value is approximately 3.6-fold lower than N₅PF₆ (30.5 kcal/mol), 3.7-fold lower than N₅AsF₆ (31.5 kcal/mol) and N₅SbF₆ (31.6 kcal/mol), and 3.2-fold lower than N₅BF₄ (27.1 kcal/mol) [1]. Even the closely related N₅AlF₄ species exhibited a substantially higher barrier of 27.1 kcal/mol [1]. The extreme lability of AlF₆³⁻ in this context is attributed to greater electron transfer from the triply charged anion to the N₅⁺ cation during the decomposition transition state [1].
| Evidence Dimension | Thermal decomposition activation enthalpy (ΔH≠) of N₅⁺M⁻ salts |
|---|---|
| Target Compound Data | N₅AlF₆: ΔH≠ = 8.5 kcal/mol |
| Comparator Or Baseline | N₅PF₆: 30.5; N₅AsF₆: 31.5; N₅SbF₆: 31.6; N₅BF₄: 27.1; N₅AlF₄: 27.1; N₅B(CF₃)₄: 34.1 kcal/mol |
| Quantified Difference | ΔΔH≠ = 19.0–26.1 kcal/mol lower for AlF₆³⁻ vs. singly charged fluoroanions; 18.6 kcal/mol lower vs. AlF₄⁻ |
| Conditions | DFT calculations at the Gaussian 09 level; N₅⁺ counterion system in gas phase |
Why This Matters
For energetic materials research, AlF₆³⁻ salts predictably decompose at far lower temperatures than PF₆⁻ or BF₄⁻ analogues, enabling controlled thermal initiation; conversely, for applications requiring thermal robustness, PF₆⁻ or SbF₆⁻ should be preferred.
- [1] Yu, Y., Li, Y.-C., Chen, J.-F., Sun, C.-H., Li, J.-S., Fan, G.-J., Pang, S.-P., & Zhang, R.-B. (2015). Towards understanding the stability of the N₅⁺-containing salts: the role of counterions. RSC Advances, 5, 101412-101420. DOI: 10.1039/C5RA16304H. View Source
